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Compound of Interest

Compound Name:
6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-

amine

CAS No.: 1190319-66-4

Cat. No.: B2738165

Get Quote

Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 6-fluoro-substituted

pyrrolopyridines (specifically 6-fluoro-1H-pyrrolo[2,3-b]pyridine, or 6-fluoro-7-azaindole)

represent a high-performance alternative to traditional fluoroindoles. While 5-fluoroindole is a

ubiquitous "spy molecule," its fluorine signal often suffers from overlap with other aromatic

fluorine signals and lacks the sensitivity to pH changes that the azaindole scaffold provides.

This guide objectively compares the

NMR spectral performance of 6-fluoro-7-azaindole against industry standards. The presence of
the pyridine nitrogen at position 7 creates a unique electronic environment (the "Ortho-F
Effect"), resulting in a massive downfield shift that isolates its signal from common biological
background interference and standard fluorinated fragments.

Structural Landscape & Chemical Shift Analysis[1]
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The defining feature of 6-fluoro-7-azaindole is the proximity of the fluorine atom to the pyridine

nitrogen. Unlike fluoroindoles, where the fluorine is attached to a carbocyclic ring, the 6-fluoro-

7-azaindole places the fluorine on a heterocyclic ring, significantly deshielding the nucleus.

Comparative Chemical Shift Data
All shifts referenced to

(

).[1][2] Data represents typical values in

at 298 K.

Compound Structure Type (ppm)
Key Electronic
Driver

6-Fluoro-7-azaindole Pyrrolopyridine -71.0 to -73.5 Ortho-N Deshielding

2-Fluoropyridine Pyridine Ref. -71.5 Inductive effect of N

5-Fluoroindole Indole -124.0
Mesomeric (+M)

donation

6-Fluoroindole Indole -120.5
Mesomeric (+M)

donation

Fluorobenzene Benzene Ref. -113.0 Standard aromatic

Performance Insight: The ~50 ppm downfield shift of the 6-fluoro-7-azaindole compared to 5-

fluoroindole is a critical advantage. In complex mixtures or protein binding assays where

multiple fluorinated ligands might be present, the -70 ppm region is often "quiet," whereas the

-110 to -130 ppm region is crowded with standard phenyl-fluorine signals.

Solvent & Electronic Effects[2][3]
The 6-fluoro-7-azaindole scaffold exhibits high sensitivity to solvent polarity and hydrogen

bonding, making it an excellent probe for binding pocket hydration states.

Solvent-Dependent Shift Variability
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The pyridine nitrogen (N7) acts as a hydrogen bond acceptor. When this nitrogen engages in

H-bonding (with solvent or protein residues), it pulls electron density, further deshielding the

adjacent fluorine.

Non-polar (

):

Polar Aprotic (

):

Protic (

/

):

(pH dependent)

Critical Mechanism: Upon protonation of N7 (pKa

4.6), the signal shifts dramatically downfield (often >10 ppm). This makes 6-fluoro-

7-azaindole a viable localized pH probe, unlike fluoroindoles which are pH-

insensitive in physiological ranges.

Application in Fragment-Based Drug Discovery
(FBDD)[4][5][6]
Performance vs. Alternatives
When selecting a "spy molecule" or a fragment library core, the relaxation properties and

chemical shift anisotropy (CSA) are paramount for sensitivity.
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Feature
6-Fluoro-7-
azaindole

5-Fluoroindole
Impact on Drug
Discovery

Spectral Isolation High (-72 ppm) Low (-124 ppm)

Avoids overlap with

substrate/cofactor

signals.

CSA Contribution High Moderate

Faster relaxation (

) allows faster scan

repetition rates (higher

throughput).

Binding Mode H-bond Acceptor (N7) Hydrophobic

N7 mimics

purine/adenine

binding (Kinase

privileged).

Metabolic Stability
High (F blocks

oxidation)
Moderate

6-F blocks the primary

metabolic soft spot of

the azaindole.

Visualization: Structural & Logic Comparison

Reference Standards Target Scaffold

Performance Outcome

Fluorobenzene
-113 ppm

5-Fluoroindole
-124 ppm

N-heterocycle effect 6-Fluoro-7-Azaindole
~ -72 ppm

Pyridine N Effect
(+50 ppm Shift)

Spectral Isolation
(No Overlap)Unique Region

Enhanced Sensitivity
(Fast T1)

High CSA

Click to download full resolution via product page

Caption: Logical flow of chemical shift migration due to heteroatom insertion, leading to

superior spectral isolation for the azaindole scaffold.
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Experimental Protocols
Protocol A: Relaxation Measurement (Inversion
Recovery)
Crucial for optimizing recycle delays (

) in screening campaigns.

Sample Prep: Dissolve 1-5 mM compound in buffer (

pH 7.4, 10%

). Add 50

M TFA (Trifluoroacetic acid) as an internal standard (

).

Pulse Sequence: Standard Inversion Recovery (t1ir or equivalent).

Array: Set variable delays (

) from 0.01s to 10s (logarithmic spacing, 10-12 points).

Acquisition:

Spectral Width: 50 ppm (centered at -75 ppm).

Scans: 8-16 per increment.

Processing: Phase correct. Integrate the 6-F peak. Plot Intensity vs.

.

Calculation: Fit to

.

Expected
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: 0.8 - 1.5 seconds (faster than fluorobenzene due to CSA).

Protocol B: Ligand-Observed Screening (CPMG)
Used to detect binding of the fragment to a large protein target.

Workflow Visualization:

Sample Preparation
(Ligand:Protein ratio 20:1)

Lock & Shim
(Auto-shim on D2O)

Pulse Sequence: CPMG
(T2 Filter)

Acquisition
(1H Decoupled 19F)

Processing
(LB = 1-3 Hz)

Compare Line Width
(Bound vs Free)

Hit

Line Broadening
> 50%

Non-Binder

No Change
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Click to download full resolution via product page

Caption: Standard workflow for

CPMG relaxation-edited NMR screening.

Step-by-Step:

Mixture: Prepare 50

M Ligand + 2-5

M Protein.

Reference: Prepare 50

M Ligand only (Control).

Pulse: Carr-Purcell-Meiboom-Gill (CPMG) sequence to suppress protein background and

fast-relaxing components.

Loop:

filter delay

50-200 ms.

Observation: Binding leads to a significant reduction in signal intensity and broadening of

the -72 ppm peak compared to the control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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